3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with nitrogen atoms at positions 1, 3, and 8. The 3-position is substituted with a 4-fluorobenzyl group, while the 8-position features a 4-phenylbutanoyl moiety.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c25-20-11-9-19(10-12-20)17-28-22(30)24(26-23(28)31)13-15-27(16-14-24)21(29)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-12H,4,7-8,13-17H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOIFGLEGSMLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspirodecane derivatives. This compound has garnered attention due to its potential biological activities, particularly in cardioprotective applications and as an inhibitor of mitochondrial permeability transition pores (mPTP). This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula: C19H22FN3O2
- Molecular Weight: 345.39 g/mol
- CAS Number: 142489324
Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane, including the target compound, inhibit mPTP opening. This inhibition is crucial as mPTP opening is linked to cell death during myocardial infarction (MI) and other ischemic conditions. The mechanism appears to involve interaction with the c subunit of ATP synthase, preventing oligomycin A-related side effects while maintaining cellular ATP levels .
Cardioprotective Effects
-
Myocardial Infarction Models:
- In studies involving rat models of MI, compounds based on the triazaspiro scaffold demonstrated a significant reduction in apoptotic rates and improved cardiac function post-reperfusion .
- The administration of these compounds led to a decrease in infarct size and improved survival rates compared to controls.
- Cell Viability:
Other Biological Activities
- Anti-inflammatory Properties:
- Preliminary studies suggest that these compounds may exhibit anti-inflammatory effects by modulating cytokine release in various cellular models.
- Neuroprotective Effects:
- There is emerging evidence supporting neuroprotective roles in models of neurodegeneration; however, further studies are required to elucidate these effects.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications at Key Positions
The pharmacological and physicochemical properties of spirocyclic derivatives are heavily influenced by substituents at positions 3 and 8. Below is a comparative analysis:
Table 1: Substituent Variations and Molecular Properties
*Calculated molecular formula based on structural features.
Pharmacological Activity
- Anticonvulsant Analogs: Derivatives with 8-amino and 3-(2-(4-fluorophenoxy)ethyl) groups () demonstrated potent anticonvulsant activity in rodent models, highlighting the importance of electron-withdrawing groups (e.g., fluorine) at the 3-position .
- Receptor-Specific Agents : RS102221 () showed high selectivity for 5-HT2C receptors, suggesting that bulky 8-substituents (e.g., sulfonamides) enhance receptor binding specificity .
- Uncharacterized Targets: The target compound’s 4-phenylbutanoyl group may confer prolonged half-life due to reduced metabolic clearance compared to smaller substituents (e.g., benzyl or ethoxyethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
